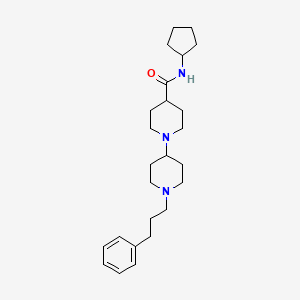![molecular formula C20H30N2O3 B4896326 ethyl 2-cyclohexyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B4896326.png)
ethyl 2-cyclohexyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyclohexyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate is a chemical compound that belongs to the class of esters. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyclohexyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, it inhibits the activity of enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and cell death. In inflammation, it reduces the production of inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. In material science, it acts as a building block for the synthesis of functional materials by reacting with other molecules to form new chemical bonds.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. In cancer cells, it induces apoptosis, a programmed cell death mechanism, and inhibits cell proliferation. In inflammation, it reduces the production of inflammatory cytokines, leading to a decrease in inflammation. In material science, it forms new chemical bonds with other molecules, leading to the synthesis of functional materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 2-cyclohexyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its relatively low solubility in water, which limits its use in aqueous solutions, and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for research on ethyl 2-cyclohexyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate. One direction is to study its potential as a drug delivery agent, as it has been shown to be effective in inhibiting the growth of cancer cells in vitro. Another direction is to study its potential as a fluorescent dye, as it has been used as a building block for the synthesis of fluorescent materials. Additionally, further research is needed to understand its mechanism of action and to optimize its synthesis method for specific applications.
Métodos De Síntesis
The synthesis of ethyl 2-cyclohexyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate involves the reaction of cyclohexylamine, 5-(dimethylamino)-2-methylbenzaldehyde, and ethyl acetoacetate. The reaction is catalyzed by a base, typically sodium ethoxide or potassium carbonate. The resulting product is a white crystalline solid that is soluble in organic solvents such as dichloromethane and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-cyclohexyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate has been extensively studied for its potential applications in various fields such as medicine, material science, and agriculture. In medicine, it has shown promising results as an anticancer agent, as it inhibits the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it reduces the production of inflammatory cytokines in vitro. In material science, it has been used as a building block for the synthesis of functional materials such as fluorescent dyes and polymers. In agriculture, it has been studied for its potential as a plant growth regulator, as it promotes root growth and enhances the tolerance of plants to environmental stress.
Propiedades
IUPAC Name |
ethyl 2-cyclohexyl-3-[5-(dimethylamino)-2-methylanilino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-5-25-20(24)18(15-9-7-6-8-10-15)19(23)21-17-13-16(22(3)4)12-11-14(17)2/h11-13,15,18H,5-10H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCQCPKZHUNIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=C(C=CC(=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896243.png)
![N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4896245.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B4896247.png)
![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-methyl-1H-indole-2-carboxylate](/img/structure/B4896255.png)

![2-{[benzyl(ethyl)amino]methyl}-4,6-diiodophenol](/img/structure/B4896266.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4896271.png)
![1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane](/img/structure/B4896286.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4896296.png)
![N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide](/img/structure/B4896304.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4896315.png)
![2-bromo-4-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4896324.png)

![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4896330.png)